N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
Description
N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan is a specialized organotin compound featuring a D-tryptophan backbone conjugated to a biphenyl sulfonyl group substituted with a tributylstannyl moiety. The tributylstannyl group (Sn(C₄H₉)₃) confers unique reactivity in metal-mediated cross-coupling reactions, such as Stille couplings, making this compound valuable in synthetic organic chemistry and pharmaceutical research . Its molecular formula is C₃₇H₄₈N₂O₄SSn, with a calculated molecular weight of 760.62 g/mol.
Properties
CAS No. |
824981-74-0 |
|---|---|
Molecular Formula |
C35H46N2O4SSn |
Molecular Weight |
709.5 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1 |
InChI Key |
DANUHZBSMIEXTF-VTTXPQSASA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before delving into preparation methods, understanding the physical and chemical properties of N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan is essential for effective synthesis planning.
Basic Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 824981-74-0 |
| Molecular Formula | C35H46N2O4SSn |
| Molecular Weight | 709.5 g/mol |
| IUPAC Name | (2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid |
| Physical Appearance | Typically a solid at room temperature |
| Solubility | Limited solubility in water; soluble in organic solvents such as THF, DMF, and dichloromethane |
The compound features several key functional groups that influence its reactivity and synthesis: (1) the tributylstannyl group, which is sensitive to acids and oxidizing agents; (2) the sulfonamide linkage, which provides stability while connecting the biphenyl moiety to D-tryptophan; and (3) the indole ring of tryptophan, which may require protection during certain synthetic steps.
General Synthetic Strategy
The synthesis of this compound typically involves two main approaches:
Sequential Approach
This approach involves sulfonylation of D-tryptophan with an appropriately functionalized biphenyl sulfonyl chloride, followed by introduction of the tributylstannyl group through palladium-catalyzed cross-coupling:
- Synthesis of a biphenyl sulfonyl chloride intermediate
- Sulfonylation of D-tryptophan with the biphenyl sulfonyl chloride
- Introduction of the tributylstannyl group via Stille cross-coupling
Convergent Approach
This strategy involves preparation of a tributylstannyl-biphenyl sulfonyl chloride intermediate, which is then coupled with D-tryptophan:
- Synthesis of 4'-(tributylstannyl)-[1,1'-biphenyl]-4-sulfonyl chloride
- Direct sulfonylation of D-tryptophan with the prepared sulfonyl chloride
The choice between these approaches depends on reagent stability, availability, and the specific requirements of the synthetic process.
Detailed Preparation Methods
Method 1: Sequential Synthesis via Sulfonylation Followed by Stille Coupling
This method begins with the sulfonylation of D-tryptophan followed by introduction of the tributylstannyl group through Stille cross-coupling.
Sulfonylation of D-tryptophan
The first step involves the synthesis of N-[4'-bromo-[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan:
D-tryptophan + 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride → N-[4'-bromo-[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
Reaction Conditions:
- D-tryptophan (1 equivalent)
- 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride (1.1 equivalents)
- Base: typically triethylamine (2 equivalents) or aqueous sodium hydroxide
- Solvent: mixture of THF/water or acetone/water
- Temperature: 0°C initially, gradually warming to room temperature
- Reaction time: 4-8 hours
This reaction proceeds through nucleophilic attack of the amino group of D-tryptophan on the sulfonyl chloride. The pH must be carefully controlled to ensure the amino group acts as a nucleophile while preventing racemization of the chiral center.
The second key step involves the introduction of the tributylstannyl group via palladium-catalyzed Stille cross-coupling:
N-[4'-bromo-[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan + bis(tributyltin) → this compound
Reaction Conditions:
- N-[4'-bromo-[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan (1 equivalent)
- Bis(tributyltin) (1.2-1.5 equivalents)
- Catalyst: Pd(Ph3P)4 (5-10 mol%) or Pd2(dba)3 with appropriate phosphine ligands
- Solvent: 1,4-dioxane, toluene, or THF
- Temperature: 80-110°C
- Atmosphere: inert (nitrogen or argon)
- Reaction time: 12-24 hours
The Stille cross-coupling reaction is the critical step for introducing the tributylstannyl group. This reaction typically proceeds through oxidative addition, transmetalation, and reductive elimination, with palladium catalysis facilitating the formation of the carbon-tin bond.
Optimization Considerations:
- The choice of palladium catalyst and ligand is crucial for efficient coupling
- Copper salts (such as CuI) may be added as co-catalysts to accelerate the transmetalation step
- Careful monitoring of reaction conditions (temperature, time) is essential to minimize side reactions and decomposition of the organotin species
Purification
Purification of the final product typically involves:
- Filtration through Celite to remove palladium residues
- Column chromatography (typically using silica gel with a gradient elution system)
- Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexane)
Method 2: Convergent Synthesis via Pre-functionalized Sulfonyl Chloride
This alternative approach involves preparation of a pre-stannylated biphenyl sulfonyl chloride, which is then coupled directly with D-tryptophan.
Synthesis of 4'-(Tributylstannyl)-[1,1'-biphenyl]-4-sulfonyl Chloride
This intermediate can be prepared through a sequence involving:
- Formation of the biphenyl core through Suzuki coupling
- Introduction of the tributylstannyl group via palladium-catalyzed stannylation
- Conversion of a sulfonic acid or its equivalent to the sulfonyl chloride
Reaction Conditions for Stannylation:
- 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride or protected derivative (1 equivalent)
- Bis(tributyltin) (1.2 equivalents) or tributyltin chloride with appropriate activating agents
- Catalyst: typically Pd(0) complexes (3-10 mol%)
- Ligand: electron-rich phosphines like P(t-Bu)3 or XPhos
- Solvent: toluene, THF, or DMF
- Temperature: 80-120°C
- Atmosphere: strictly inert (nitrogen or argon)
- Reaction time: 8-24 hours
The choice of catalyst and ligand is critical for this transformation. For example, Pd(OAc)2 combined with XPhos has been shown to be effective for Stille coupling with aryl sulfonates, which may be relevant to this synthesis.
Sulfonylation of D-tryptophan with the Stannylated Sulfonyl Chloride
The final step involves direct sulfonylation of D-tryptophan:
4'-(tributylstannyl)-[1,1'-biphenyl]-4-sulfonyl chloride + D-tryptophan → this compound
Reaction Conditions:
- 4'-(tributylstannyl)-[1,1'-biphenyl]-4-sulfonyl chloride (1 equivalent)
- D-tryptophan (1 equivalent)
- Base: typically Na2CO3, K2CO3, or triethylamine (2-3 equivalents)
- Solvent: THF/water or acetonitrile/water
- Temperature: 0-25°C
- Reaction time: 2-6 hours
This approach has the advantage of handling the sensitive tributylstannyl group in fewer steps but requires careful control of conditions to prevent unwanted reactions of the organostannane.
Mechanistic Considerations
Understanding the mechanisms involved in the key transformation steps is essential for optimizing the synthesis.
Sulfonamide Formation Mechanism
The sulfonamide formation proceeds through nucleophilic attack of the amino group of D-tryptophan on the sulfonyl chloride:
- Nucleophilic attack of the amino nitrogen on the electrophilic sulfur
- Formation of a tetrahedral intermediate
- Elimination of chloride to form the sulfonamide bond
The reaction is typically conducted under slightly basic conditions to ensure the amino group is in its nucleophilic form while preventing racemization of the chiral α-carbon of tryptophan.
Stille Coupling Mechanism
The Stille cross-coupling reaction for introducing the tributylstannyl group typically follows this mechanism:
- Oxidative addition of the aryl halide to Pd(0) to form an aryl-Pd(II) complex
- Transmetalation with the organotin reagent
- Reductive elimination to form the carbon-tin bond and regenerate the Pd(0) catalyst
The transmetalation step is often rate-limiting and can be accelerated by copper co-catalysts or the use of more reactive organotin reagents like trimethyltin compounds instead of tributyltin.
Optimization Strategies
Several strategies can be employed to optimize the synthesis of this compound:
Catalyst Selection
Table 2: Comparison of Catalyst Systems for Stille Coupling
| Catalyst System | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Pd(PPh3)4 | Commercially available, well-established | Requires higher temperatures, longer reaction times | 50-70% |
| Pd2(dba)3 + P(t-Bu)3 | More reactive, works at lower temperatures | Air-sensitive, more expensive | 65-85% |
| Pd(OAc)2 + XPhos | Effective for challenging substrates, including sulfonates | Specialized ligand required | 70-90% |
| [Pd(CyPF-tBu)(Ar)(Br)] | Highly active for specific substrates | Complex preparation, specialized use | 75-95% |
The choice of the catalyst system significantly impacts reaction efficiency. More electron-rich phosphine ligands like XPhos or P(t-Bu)3 generally provide better results for challenging substrates by promoting oxidative addition.
Reaction Condition Optimization
Table 3: Effect of Reaction Conditions on Stille Coupling Yield
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 80-110°C | Higher temperatures increase reaction rate but may lead to decomposition |
| Solvent | DMF, 1,4-dioxane, toluene | Polar aprotic solvents generally give better results |
| Additives | CuI, CsF, LiCl | Can accelerate transmetalation step |
| Concentration | 0.05-0.2 M | Dilute conditions may reduce side reactions |
| Reaction time | 12-24 hours | Extended times may lead to protodestannylation |
Addition of copper salts like CuI can significantly accelerate the transmetalation step in Stille coupling. Similarly, cesium fluoride (CsF) has been shown to be effective in promoting Stille cross-coupling reactions of aryl sulfonates.
Protection Strategies
The tryptophan moiety contains multiple reactive sites (indole NH, carboxylic acid) that may require protection during certain synthetic steps:
- N-Boc protection of the indole nitrogen
- Methyl or ethyl esterification of the carboxylic acid
These protections can prevent side reactions during the coupling steps and simplify purification.
Scale-Up Considerations
Industrial production of this compound requires addressing several scale-up challenges:
- Catalyst Loading Reduction : Decreasing palladium loading to minimize costs while maintaining efficiency
- Continuous Flow Processing : Implementation of flow reactors for improved heat and mass transfer
- Solvent Selection : Use of more environmentally friendly solvents when possible
- Purification Techniques : Development of crystallization protocols to avoid costly chromatography
Advanced purification methods such as simulated moving bed chromatography or membrane-based separations may be employed for large-scale production.
Applications and Reactivity
This compound serves as a versatile intermediate for further transformations, particularly due to the reactivity of the tributylstannyl group. Key applications include:
Stille Cross-Coupling Reactions
The tributylstannyl group can participate in further Stille coupling reactions with various aryl or vinyl halides to form complex molecular architectures:
This compound + R-X → N-[4'-(R)-[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
where R-X is an aryl or vinyl halide. This reaction is typically catalyzed by palladium complexes under conditions similar to those used in its synthesis.
Biological Applications
The compound and its derivatives have potential applications in medicinal chemistry:
- The incorporation of D-tryptophan can enhance bioactivity, particularly in neuropharmacology
- The biphenyl sulfonamide scaffold appears in various bioactive compounds
- The tributylstannyl group facilitates further functionalization for structure-activity relationship studies
Studies suggest that similar organotin compounds exhibit cytotoxic properties against cancer cells by generating reactive oxygen species, leading to oxidative stress and apoptosis.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan has been studied for its potential therapeutic applications. The incorporation of the tryptophan amino acid can enhance the bioactivity of compounds, particularly in neuropharmacology, where tryptophan derivatives are known to affect serotonin levels.
Case Study: Antidepressant Activity
Research indicates that tryptophan derivatives can influence serotonin production, thereby impacting mood disorders. Compounds similar to this compound have shown promise in preclinical studies for their antidepressant effects by modulating neurotransmitter systems.
Bioconjugation Strategies
The sulfonyl group in this compound can serve as a reactive handle for bioconjugation, allowing for linkage to biomolecules such as peptides or proteins. This is particularly useful in drug delivery systems where targeted delivery is essential.
Case Study: Targeted Drug Delivery
Studies have demonstrated that sulfonamide-containing compounds can be effectively conjugated to antibodies or other targeting ligands, enhancing the specificity and efficacy of therapeutic agents in cancer treatment.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Photovoltaics
Research has explored the use of organotin compounds in organic photovoltaics, where their electronic properties can contribute to improved charge transport and overall efficiency of solar cells.
Synthesis of Novel Compounds
The reactivity of the tributylstannyl group allows for further derivatization, leading to the synthesis of novel compounds with enhanced biological activity or new functionalities.
Case Study: Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives from this compound to explore their biological activities against various targets, including cancer cells and microbial pathogens.
Summary Table of Applications
| Application Area | Description | Relevant Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant effects through serotonin modulation | Antidepressant activity studies |
| Bioconjugation | Use as a reactive handle for targeted drug delivery | Targeted drug delivery systems |
| Material Science | Development of organic semiconductors and sensors | Organic photovoltaics research |
| Synthesis of Novel Compounds | Derivatization for enhanced biological activity | Synthesis and bioactivity studies |
Mechanism of Action
The mechanism by which N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan exerts its effects involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the formation of covalent bonds with other molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Biphenyl Sulfonyl Group
a. Tributylstannyl vs. Ethynyl (CAS 607719-73-3) The ethynyl-substituted analog, N-[(4'-ethynyl[1,1'-biphenyl]-4-yl)sulfonyl]-D-tryptophan (MW: 444.50 g/mol), replaces the tributylstannyl group with an ethynyl (-C≡CH) substituent. This modification shifts utility toward click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) rather than metal-catalyzed cross-couplings. The ethynyl group reduces molecular weight by ~42% compared to the tributylstannyl derivative, enhancing solubility but limiting applications in organometallic synthesis .
b. Tributylstannyl vs. Methyl (CAS 67850-42-4)
N-[(4-Methylphenyl)sulfonyl]-L-tryptophan (MW: 358.41 g/mol) features a simple methyl group on the biphenyl ring. The absence of a heavy metal reduces toxicity and simplifies handling, making it a preferred intermediate in peptide synthesis. However, the methyl group lacks the catalytic versatility of tributylstannyl, restricting its use in coupling reactions .
c. Tributylstannyl vs. Fluoro (CAS 116748-66-4) 4′-Fluoro[1,1′-biphenyl]-4-sulfonyl chloride (MW: 270.70 g/mol) introduces electronegative fluorine, enhancing electronic effects (e.g., increased sulfonyl chloride reactivity).
Stereochemical Differences
The D-tryptophan configuration in the target compound contrasts with L-isomers like N-[(4-methylphenyl)sulfonyl]-L-tryptophan.
Stability and Reactivity
- Tributylstannyl : Sensitive to oxygen and moisture, requiring inert storage conditions. The Sn-C bond enables transmetallation in cross-couplings but poses toxicity concerns .
- Ethynyl : Stable under ambient conditions but requires copper catalysts for reactivity in cycloadditions .
- Methyl/Fluoro : Hydrolytically stable, suitable for prolonged storage and aqueous reaction conditions .
Biological Activity
N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a tributylstannyl group attached to a biphenyl moiety, which is further linked to a sulfonyl group and an amino acid component, D-tryptophan. The structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules due to the presence of the sulfonamide and tryptophan functionalities.
Anticancer Activity
Studies have indicated that compounds containing tributyltin moieties exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. For instance, research has shown that similar organotin compounds can induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Antimicrobial Properties
The sulfonyl group in this compound may enhance its antimicrobial activity. Compounds with sulfonamide functionalities have been documented to exhibit significant antibacterial effects by inhibiting bacterial folate synthesis . This property could be leveraged in developing new antimicrobial therapies.
Neuroprotective Effects
There is emerging evidence suggesting that tryptophan derivatives can have neuroprotective effects. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Compounds like this compound may influence serotonin levels, thus potentially offering therapeutic benefits in neurodegenerative diseases .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 25 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Animal Studies
In vivo studies have also been initiated to assess the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest favorable absorption profiles and significant tumor reduction in xenograft models when administered at therapeutic doses .
Q & A
Q. What are the key synthetic strategies for preparing N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan?
- Methodological Answer : Synthesis typically involves two stages:
Sulfonylation : React D-tryptophan with 4'-functionalized biphenyl sulfonyl chloride (e.g., 4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride ) under basic conditions (e.g., pyridine) to form the sulfonamide bond.
Stille Coupling : Introduce the tributylstannyl group via palladium-catalyzed cross-coupling using a stannane reagent (e.g., (Bu₃Sn)₂). Optimize reaction conditions (e.g., solvent: DMF, catalyst: Pd(PPh₃)₄) to minimize steric hindrance from the biphenyl backbone .
Validation : Monitor intermediates via LC-MS and confirm regiochemistry via NOESY NMR .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement to resolve stereochemical ambiguities, particularly the D-configuration of tryptophan and biphenyl planarity .
- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm sulfonamide linkage (δ ~7.5 ppm for biphenyl protons) and tributylstannyl environment (δ ~0.5–1.5 ppm for Sn-CH₂) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~800–850 Da) .
Q. What pharmacological or biochemical applications are associated with this compound?
- Methodological Answer : Biphenyl sulfonamides are explored as protease inhibitors or receptor modulators due to their structural mimicry of natural substrates. For example:
- Enzyme Assays : Test inhibition of trypsin-like proteases (IC₅₀ measurements) using fluorogenic substrates .
- Chirality Impact : Compare D- vs L-tryptophan derivatives in cell-based assays to assess enantioselective bioactivity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms (e.g., stereochemical outcomes)?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains, which may arise from chiral centers or biphenyl torsional flexibility .
- Electron Density Maps : Analyze residual density near the tributylstannyl group to confirm/exclude alternative binding modes (e.g., Sn-C vs Sn-O coordination) .
- Validation : Cross-reference with DFT-calculated bond lengths (Sn-C: ~2.1 Å) .
Q. What experimental and computational approaches address discrepancies in tributylstannyl reactivity under varying conditions?
- Methodological Answer :
- Isotopic Labeling : Use ¹¹⁹Sn NMR to track Sn coordination changes during coupling reactions (e.g., transmetallation vs oxidative addition pathways) .
- DFT Studies : Calculate activation energies for tributylstannyl transfer steps (e.g., B3LYP/def2-TZVP level) to rationalize solvent-dependent yields .
- Controlled Reactivity Tests : Compare Stille coupling efficiency in polar aprotic (DMF) vs nonpolar (toluene) solvents to optimize Sn-C bond stability .
Q. How does the sulfonyl-biphenyl moiety influence pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Determine octanol-water partitioning (shake-flask method) to assess hydrophobicity contributions from the biphenyl and sulfonyl groups .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS/MS to identify susceptible sites (e.g., sulfonamide cleavage) .
- Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption, correlating with sulfonyl hydrogen-bonding capacity (PSA ~100 Ų) .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for the tributylstannyl group in different solvents?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., Sn-C rotation barriers) in CDCl₃ vs DMSO-d₆ to explain chemical shift discrepancies .
- DOSY Experiments : Measure diffusion coefficients to confirm aggregation in polar solvents, which may obscure Sn-environment signals .
- Reference Standards : Compare with analogous compounds (e.g., 4'-chlorobiphenyl stannanes) to validate assignments .
Tables
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Expected Observation | Evidence Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.3–7.6 ppm (biphenyl), δ 0.9 ppm (Sn-Bu) | |
| HR-ESI-MS | [M+H]⁺ = 837.25 (calc.) | |
| X-ray Crystallography | Sn-C bond length: 2.12 Å |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (Stille) | Pd(PPh₃)₄ (5 mol%) | 75–85% |
| Solvent | DMF (anhydrous) | Maximizes Sn stability |
| Reaction Time | 24–48 hrs (60°C) | Prevents degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
